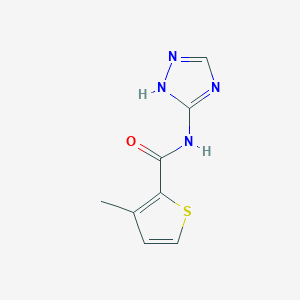
3-methyl-N-(1H-1,2,4-triazol-3-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-METHYL-N-(1H-1,2,4-TRIAZOL-3-YL)-2-THIOPHENECARBOXAMIDE is a heterocyclic compound that features a thiophene ring fused with a triazole moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-N-(1H-1,2,4-TRIAZOL-3-YL)-2-THIOPHENECARBOXAMIDE typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methylthiophene-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 1H-1,2,4-triazole-3-carboxylic acid under suitable conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for efficient large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-METHYL-N-(1H-1,2,4-TRIAZOL-3-YL)-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole moiety can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can be employed for electrophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
3-METHYL-N-(1H-1,2,4-TRIAZOL-3-YL)-2-THIOPHENECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials with unique electronic properties
Mechanism of Action
The mechanism of action of 3-METHYL-N-(1H-1,2,4-TRIAZOL-3-YL)-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The triazole moiety is known to interact with metal ions, which can be crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 1-((benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine
- 2-((5-aryl-1H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazoles
Uniqueness
3-METHYL-N-(1H-1,2,4-TRIAZOL-3-YL)-2-THIOPHENECARBOXAMIDE is unique due to its specific combination of a thiophene ring and a triazole moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials .
Properties
Molecular Formula |
C8H8N4OS |
|---|---|
Molecular Weight |
208.24 g/mol |
IUPAC Name |
3-methyl-N-(1H-1,2,4-triazol-5-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C8H8N4OS/c1-5-2-3-14-6(5)7(13)11-8-9-4-10-12-8/h2-4H,1H3,(H2,9,10,11,12,13) |
InChI Key |
DNAGWGRTNCTMPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NC2=NC=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















